Ferric bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lewis Acid Catalyst

One prominent use of iron tribromide is as a Lewis acid catalyst. Lewis acids are electron-pair acceptors, and FeBr₃ readily accepts electron pairs from reactants, influencing their reactivity and facilitating various chemical transformations.

For example, FeBr₃ is a valuable catalyst in the halogenation of aromatic compounds, a process where halogen atoms (like chlorine or bromine) are introduced into aromatic rings. This reaction is crucial for synthesizing numerous organic molecules with diverse applications, including pharmaceuticals and dyes [].

Redox Reagent

Iron tribromide also functions as a redox reagent, meaning it can participate in reactions involving electron transfer. This property makes it useful in various analytical chemistry applications, such as:

- Determination of antioxidants: FeBr₃ can be used to assess the antioxidant capacity of various compounds by measuring their ability to prevent the reduction of Fe³⁺ to Fe²⁺ [].

- Oxidation of organic compounds: FeBr₃ can oxidize specific organic functional groups, facilitating their identification and analysis [].

Other Research Applications

Beyond its role as a catalyst and reagent, FeBr₃ finds applications in other research areas, including:

- Material science: FeBr₃ is used as a precursor for the synthesis of various iron-based materials with interesting properties for potential applications in electronics, batteries, and catalysis [].

- Environmental chemistry: FeBr₃ can be utilized in studies related to the behavior and fate of bromide ions in the environment [].

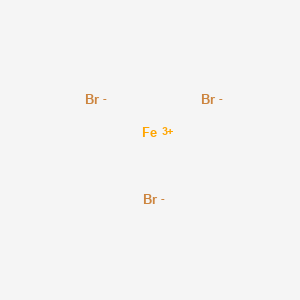

Ferric bromide, also known as iron(III) bromide, is a red-brown, odorless compound with the chemical formula FeBr₃. It is a highly soluble substance that forms acidic solutions when dissolved in water. The compound exhibits a polymeric structure characterized by six-coordinate, octahedral iron centers. Ferric bromide is primarily utilized as a Lewis acid catalyst in various organic reactions, particularly in the bromination of aromatic compounds, where it enhances the electrophilicity of bromine .

Iron(III) bromide is a mild irritant and can cause skin and eye irritation upon contact. It is also hygroscopic (absorbs moisture from the air) and can release acidic fumes when exposed to moisture. When handling FeBr₃, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Data:

- Bromination of Aromatic Compounds: As a Lewis acid catalyst, ferric bromide facilitates the formation of bromonium ions from bromine, allowing for electrophilic substitution reactions on aromatic rings. This reaction typically occurs under mild conditions .

- Oxidation Reactions: Ferric bromide can act as an oxidizing agent, converting alcohols to ketones and participating in other oxidation processes involving organic sulfides and allyltin compounds .

- Halogen Exchange Reactions: The compound can facilitate the conversion of alkyl chlorides to bromides using hydrogen bromide.

Ferric bromide can be synthesized through several methods:

- Direct Reaction: The most common method involves the direct reaction between iron metal and bromine gas:This reaction is highly exothermic and typically requires careful control to manage heat release .

- Sublimation: After synthesis, ferric bromide can be purified through sublimation, where it transitions from a solid directly to a gas without passing through a liquid phase.

- Heating Under Vacuum: Heating ferric bromide at elevated temperatures (122–130 °C) under vacuum can lead to the formation of ferrous bromide by releasing bromine gas .

Ferric bromide has diverse applications across various fields:

- Catalysis: It is widely employed as a Lewis acid catalyst in organic synthesis, particularly for the halogenation of aromatic compounds and other electrophilic substitutions .

- Organic Synthesis: The compound is used in reactions that require oxidation or halogenation, such as converting alcohols to ketones or facilitating radical polymerization processes .

- Chemical Research: Ferric bromide serves as a reagent in studies exploring reaction mechanisms and pathways in organic chemistry .

Studies on ferric bromide's interactions focus on its catalytic properties and its role in facilitating various chemical transformations. Computational chemistry methods have been utilized to analyze its mechanisms in reactions such as the bromination of pyrene derivatives, providing insights into reaction pathways and transition states. Additionally, its interaction with other reagents often leads to significant changes in reactivity and product distribution.

Ferric bromide has several related compounds that share similar properties but differ in reactivity and applications:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Iron(III) chloride | FeCl₃ | More stable than ferric bromide; used similarly as a Lewis acid catalyst but with different reactivity profiles. |

| Iron(III) iodide | FeI₃ | Less stable than ferric bromide; readily oxidizes iodides and has limited applications compared to ferric bromide. |

| Iron(II) bromide | FeBr₂ | A lower oxidation state compared to ferric bromide; less effective as a Lewis acid catalyst. |

Ferric bromide's unique properties lie in its specific reactivity patterns and its effectiveness as a catalyst for halogenation reactions compared to other iron halides . Its ability to facilitate electrophilic substitutions makes it particularly valuable in organic synthesis contexts where precision in product formation is crucial.